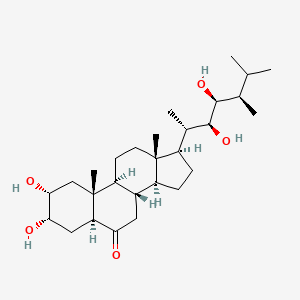
Epicastasterone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris-epicastasterone is a brassinosteroid, a class of polyhydroxylated steroid hormones that play crucial roles in plant growth and development. Brassinosteroids are essential for normal plant growth and development, participating in the regulation of numerous physiological processes such as cell elongation, germination, photomorphogenesis, immunity, and reproductive organ development . Tris-epicastasterone, like other brassinosteroids, is found at low levels in practically all plant organs .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tris-epicastasterone involves several steps, including the use of specific reagents and conditions. The synthetic routes typically involve the hydroxylation of sterol precursors, followed by various functional group modifications to achieve the desired polyhydroxylated structure . Reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the correct stereochemistry and functional group orientation .
Industrial Production Methods: Industrial production of tris-epicastasterone may involve large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to purify and verify the compound .
化学反应分析
Types of Reactions: Tris-epicastasterone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications and studying its properties .
Common Reagents and Conditions: Common reagents used in the reactions of tris-epicastasterone include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve specific temperatures, pH levels, and solvents to ensure the desired reaction pathway .
Major Products: The major products formed from the reactions of tris-epicastasterone depend on the type of reaction. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds .
科学研究应用
Tris-epicastasterone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In plant biology, it is used to study the regulation of growth and development processes, as well as the plant’s response to various stresses . In medicine, brassinosteroids, including tris-epicastasterone, have shown potential in anticancer, antiangiogenic, antiviral, and antibacterial applications . They have been found to inhibit the replication of viruses and induce cytotoxic effects in various cancer cells without affecting normal cells .
作用机制
The mechanism of action of tris-epicastasterone involves its interaction with specific molecular targets and pathways. In plants, brassinosteroids bind to receptor kinases such as brassinosteroid-insensitive 1 (BRI1), initiating a signaling cascade that regulates gene expression and physiological responses . This signaling pathway is crucial for the compound’s effects on cell elongation, division, and stress responses .
相似化合物的比较
Tris-epicastasterone is similar to other brassinosteroids such as epicastasterone, 24-epibrassinolide, and 6-deoxo-24-epicastasterone . These compounds share a common polyhydroxylated sterol structure but differ in the orientation and type of functional groups. The uniqueness of tris-epicastasterone lies in its specific hydroxylation pattern, which influences its biological activity and applications .
List of Similar Compounds:- This compound
- 24-Epibrassinolide
- 6-Deoxo-24-epicastasterone
生物活性
Epicastasterone (ECS) is a member of the brassinosteroid (BR) family, which are plant hormones known for their crucial roles in various physiological processes, including growth, development, and stress responses. This article explores the biological activity of ECS, focusing on its effects on ion channels, hormonal regulation, and overall plant physiology based on recent research findings.
Ion Channel Modulation
This compound has been shown to significantly influence ion channel activity in plant cells. A study demonstrated that ECS increased potassium (K+) efflux conductance in wheat root protoplasts. Specifically, 1 µM ECS stimulated K+ efflux in 50% of tested protoplasts, while other BRs like 24-epibrassinolide did not exhibit similar effects. Additionally, ECS induced Ca2+ influx currents, suggesting its role in cation signaling pathways essential for plant growth and stress responses .
Hormonal Regulation
ECS also affects the endogenous levels of key phytohormones. In a study involving soybean leaves treated with ECS, results indicated an upregulation of auxins (specifically indole-3-acetic acid) and a downregulation of salicylic acid, jasmonic acid, and abscisic acid levels. The treatment with ECS at concentrations of 0.25 µM and 1 µM promoted growth by enhancing auxin content while modulating stress-related hormones .
Study on Cation Channel Activity
In a detailed investigation using Arabidopsis thaliana, researchers observed that ECS application led to a transient increase in cytosolic free Ca2+. This elevation was mediated by cation channels activated by ECS, highlighting its role in rapid regulatory mechanisms for K+ homeostasis and Ca2+ signaling under stress conditions .
Effects on Plant Growth
Another significant study focused on the impact of ECS on plant morphology and growth parameters. The application of ECS resulted in enhanced cell elongation and overall growth in various plant species. This effect underscores the potential of ECS as a growth-promoting agent in agricultural practices .
Comparative Data Table
| Parameter | Control | ECS Treatment | Effect |
|---|---|---|---|
| K+ Efflux Conductance | Low | High | Increased ion channel activity |
| Auxin Level (IAA) | 221.9 pmol/g FW | 350 pmol/g FW | Significant increase |
| Salicylic Acid Level | 1500 pmol/g FW | 1200 pmol/g FW | Decreased level |
| Abscisic Acid Level | 3138.5 pmol/g FW | 2500 pmol/g FW | Decreased level |
属性
分子式 |
C28H48O5 |
|---|---|
分子量 |
464.7 g/mol |
IUPAC 名称 |
(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3S,4S,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,23+,24-,25+,26+,27-,28-/m1/s1 |
InChI 键 |
VYUIKSFYFRVQLF-RYTXDZBGSA-N |
手性 SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@@H]([C@H]([C@H](C)C(C)C)O)O |
规范 SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















